molecular formula C16H18N2O3 B7556084 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid

3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid

Cat. No. B7556084
M. Wt: 286.33 g/mol
InChI Key: QFHKWOUYCWLSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid, also known as IPAPA, is a synthetic compound that has been widely studied for its potential in treating various diseases.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-kappaB pathway. 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid has also been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects
3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid has also been shown to regulate the expression of various genes and proteins involved in cell cycle progression, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation of using 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid research, including:
1. Developing more efficient synthesis methods to improve yield and purity.
2. Investigating the potential of 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid in treating other diseases, such as diabetes and cardiovascular disease.
3. Studying the pharmacokinetics and pharmacodynamics of 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid to optimize dosing and administration.
4. Developing 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid analogs with improved solubility and bioavailability.
5. Investigating the potential of 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid in combination with other drugs for synergistic effects.
Conclusion
In conclusion, 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid is a synthetic compound that has shown promise in treating various diseases. Its mechanism of action is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of various enzymes. 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid has various biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid research, including developing more efficient synthesis methods, investigating its potential in treating other diseases, and developing 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid analogs with improved properties.

Synthesis Methods

3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid can be synthesized using a multi-step process that involves the reaction of indole-3-carboxylic acid with 4-pentenoic acid and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) and dimethylformamide (DMF). The resulting intermediate is then treated with N-hydroxysuccinimide (NHS) and N,N'-disuccinimidyl carbonate (DSC) to yield 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid.

Scientific Research Applications

3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In Alzheimer's disease research, 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. In Parkinson's disease research, 3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

properties

IUPAC Name

3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-3-8-15(19)18-14(16(20)21)9-11-10-17-13-7-5-4-6-12(11)13/h2,4-7,10,14,17H,1,3,8-9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHKWOUYCWLSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)-2-(pent-4-enoylamino)propanoic acid

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